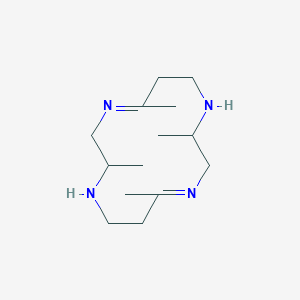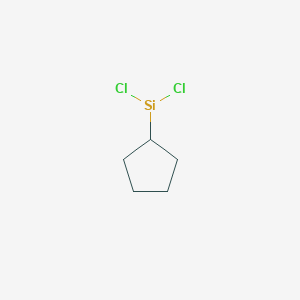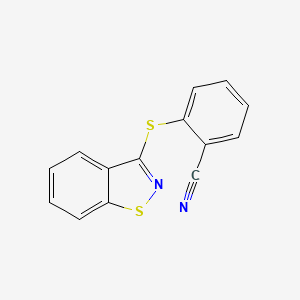
3-(2-Cyanophenylthio)-1,2-benzisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyanophenylthio)-1,2-benzisothiazole is a chemical compound that belongs to the class of benzisothiazoles This compound is characterized by the presence of a benzisothiazole ring system substituted with a cyanophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanophenylthio)-1,2-benzisothiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . One common method is the reaction of 2-aminobenzenethiol with 2-cyanobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the benzisothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanophenylthio)-1,2-benzisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring or the cyanophenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzisothiazoles and cyanophenylthio derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(2-Cyanophenylthio)-1,2-benzisothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-(2-Cyanophenylthio)-1,2-benzisothiazole can be compared with other benzisothiazole derivatives, such as:
2-(2-Cyanophenylthio)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzisothiazole ring.
2-(2-Cyanophenylthio)benzothiazole: Similar structure but with a benzothiazole ring instead of the benzisothiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its combination of a cyanophenylthio group with a benzisothiazole ring provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
190970-00-4 |
|---|---|
Molecular Formula |
C14H8N2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-ylsulfanyl)benzonitrile |
InChI |
InChI=1S/C14H8N2S2/c15-9-10-5-1-3-7-12(10)17-14-11-6-2-4-8-13(11)18-16-14/h1-8H |
InChI Key |
BWCCHYONRPCCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


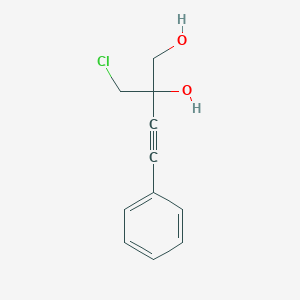
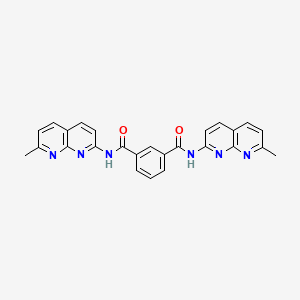

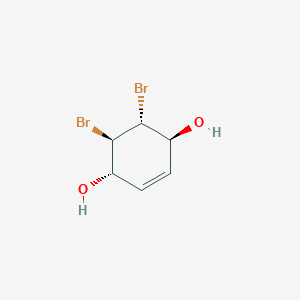

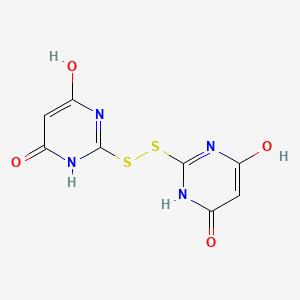
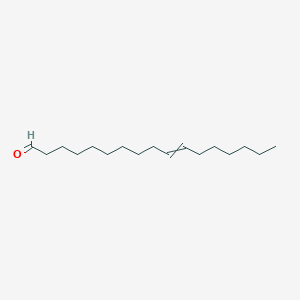
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
